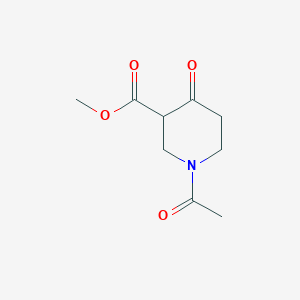

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAOHJSZJXTQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556489 | |

| Record name | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17038-83-4 | |

| Record name | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate CAS number search

CAS Registry Number: 17038-83-4 [1][2][3]

Executive Summary

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (CAS: 17038-83-4) is a specialized heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates.[2] As a

This guide provides a comprehensive technical profile, validated synthesis protocols, and application strategies for researchers in medicinal chemistry.

Identity Profile

| Parameter | Detail |

| CAS Number | 17038-83-4 |

| IUPAC Name | This compound |

| Synonyms | 1-Acetyl-3-carbomethoxy-4-piperidone; N-Acetyl-4-oxonipecotic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 199.20 g/mol |

| Physical State | Viscous oil or low-melting solid (often orange/yellow due to enolization) |

| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |

Chemical Structure & Reactivity

The reactivity of this compound is defined by its

Tautomeric Equilibrium

In solution (particularly in non-polar solvents like

-

Keto Form: Electrophilic at the C4 ketone; acidic at the C3 position (

). -

Enol Form: Nucleophilic at C3; stabilized by conjugation.

Figure 1: Tautomeric equilibrium favoring the enol form via intramolecular hydrogen bonding.

Synthesis Protocols

The industrial and laboratory standard for synthesizing 4-oxopiperidine-3-carboxylates is the Dieckmann Condensation . This route is preferred over direct acetylation of 4-oxopiperidine-3-carboxylate due to the instability of the unprotected secondary amine precursor.

Primary Route: Dieckmann Condensation

This method constructs the piperidine ring from an acyclic diester precursor.

Precursor: Methyl 3-((2-methoxy-2-oxoethyl)(acetyl)amino)propanoate (or similar N-acetyl dipropionate derivatives).

Reaction Workflow

-

Cyclization: The diester undergoes intramolecular Claisen condensation (Dieckmann) using a strong base (NaOMe or NaH).

-

Workup: Careful acidification is required to prevent decarboxylation of the

-keto acid intermediate.

Figure 2: Dieckmann condensation pathway for the synthesis of CAS 17038-83-4.

Experimental Procedure (Bench Scale)

Note: This protocol is adapted for research quantities (10–50 mmol scale).

Reagents:

-

N-Acetyl-bis(2-methoxycarbonylethyl)amine (1.0 eq)

-

Sodium Methoxide (NaOMe), 30% in MeOH (2.5 eq)

-

Toluene (anhydrous)

-

Glacial Acetic Acid

Step-by-Step Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with anhydrous toluene under nitrogen atmosphere.

-

Base Addition: Add NaOMe solution. If using solid NaH, suspend in toluene.

-

Addition: Dropwise add the diester precursor dissolved in toluene over 30 minutes at 0°C.

-

Cyclization: Allow to warm to room temperature, then reflux for 2–4 hours. Monitoring: TLC (EtOAc/Hexane 1:1) should show disappearance of the starting material.

-

Quench: Cool the mixture to 0°C. Quench with glacial acetic acid or cold dilute HCl until pH ~6. Critical: Avoid pH < 3 to prevent ester hydrolysis and subsequent decarboxylation.

-

Extraction: Extract with Dichloromethane (

) or Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. The residue can be purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Applications in Drug Development

The 1-acetyl-4-oxopiperidine-3-carboxylate scaffold is a versatile "chassis" for medicinal chemistry.

Heterocycle Construction

The

-

Pyrazolo[4,3-c]pyridines: Reaction with hydrazines (

). -

Pyrido[4,3-d]pyrimidines: Reaction with amidines or urea.

Reductive Amination

The C4 ketone is highly reactive toward reductive amination, allowing the introduction of diverse amine pharmacophores while retaining the C3 ester for further derivatization (e.g., to amides).

Chiral Resolution

While the molecule is racemic at C3, dynamic kinetic resolution (DKR) during reduction steps can yield enantiomerically pure 3,4-disubstituted piperidines, which are key motifs in substance P antagonists (e.g., NK1 receptor modulators).

Analytical Validation

To verify the identity of CAS 17038-83-4, rely on the following spectroscopic markers.

NMR (CDCl-

Enol -OH: A sharp singlet often visible downfield (>11 ppm), depending on concentration.

-

Acetyl Methyl: Singlet at

ppm. -

Ester Methyl: Singlet at

ppm. -

Ring Protons: Complex multiplets due to the mixture of tautomers and rotamers (due to the N-acetyl group).

Mass Spectrometry (LC-MS):

-

[M+H]+: 200.2 Da.

-

Fragmentation: Loss of methoxy group (-31) or acetyl group (-43) is common.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[4]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The molecule is hygroscopic and sensitive to hydrolysis.

-

Stability: Avoid prolonged exposure to strong acids or bases, which induce decarboxylation to 1-acetyl-4-piperidone (CAS 32161-06-1).

References

-

Fluorochem. this compound Product Sheet. Fluorochem Ltd. Link

-

PubChem. Methyl 4-oxopiperidine-3-carboxylate (Parent Amine Data). National Center for Biotechnology Information. Link

-

ChemicalBook. CAS 17038-83-4 Entry. ChemicalBook Inc. Link

-

BLD Pharm. this compound MSDS. BLD Pharmatech. Link

- Kuehne, M. E.The Dieckmann Condensation in the Synthesis of Piperidines. Journal of the American Chemical Society, 1961. (Foundational methodology for 4-oxopiperidine synthesis).

Sources

- 1. 17038-83-4|this compound|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-Acetyl-4-oxonipecotic acid methyl ester|1-乙酰基-4-氧代-3-哌啶羧酸甲酯(17038-83-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Technical Whitepaper: Safe Handling and Synthetic Utility of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of This compound , a critical pharmacophore used in the synthesis of neurokinin receptor antagonists, analgesics, and chiral piperidine scaffolds. Unlike standard Safety Data Sheets (SDS), this document synthesizes regulatory hazard data with field-proven handling protocols, emphasizing the chemical stability of the

Chemical Identification & Structural Integrity

Compound Name: this compound

Synonyms: 1-Acetyl-3-carbomethoxy-4-piperidone; Methyl 1-acetyl-4-oxo-3-piperidinecarboxylate.

CAS Number: Note: CAS numbers vary by specific isomer and salt form. The ethyl ester analog is 52758-02-8. Verify batch-specific CAS (often 41078-06-2 for related isomers) with the vendor.

Molecular Formula:

Structural Analysis for Handling

-

-Keto Ester Moiety: The C3 proton is highly acidic (

-

-Acetyl Group: Unlike

Hazard Assessment (The "Why" Behind the Warnings)

Standard GHS classifications label this compound as an irritant. However, understanding the mechanism of toxicity allows for better protection.

| Hazard Class | GHS Code | Mechanism of Action |

| Skin Irritation | H315 | The enolizable |

| Eye Irritation | H319 | Acidic protons and hydrolysis products (methanol) cause severe mucosal irritation. |

| Resp. Irritation | H335 | Fine dust or aerosols are highly irritating to the upper respiratory tract due to rapid hydrolysis on moist mucous membranes. |

Operational Protocols: Handling & Storage

A. Storage Logic (The "Experience" Pillar)

-

Temperature: Store at 2–8°C . Room temperature storage accelerates the Claisen-type self-condensation or decarboxylation.

-

Atmosphere: Store under Argon or Nitrogen . Moisture is the enemy. Water attacks the ester, leading to the formation of the

-keto acid, which spontaneously decarboxylates to 1-acetyl-4-piperidone (an impurity that ruins yield). -

Container: Amber glass. Avoid metal containers as trace metal ions (Fe, Cu) can catalyze enolization and decomposition.

B. Experimental Workflow: Solubilization & Aliquoting

-

Solvent Choice: Soluble in DCM, MeOH, and EtOAc. Avoid aqueous bases unless generating the enolate immediately.

-

Protocol:

-

Allow the vial to warm to room temperature inside the desiccator before opening (prevents water condensation on the cold solid).

-

Weigh quickly in a fume hood.

-

If using for a reaction, dissolve immediately in anhydrous solvent.

-

Emergency Response Architecture

The following diagram outlines the logical flow for incident response, prioritizing containment and neutralization based on the chemical's specific reactivity.

Figure 1: Decision logic for emergency response. Note the prohibition of acidic neutralizers on skin to prevent heat of neutralization.

Synthetic Utility & Application

This compound is a versatile "chiral pool" precursor. The 3-position stereocenter can be set via asymmetric reduction or dynamic kinetic resolution (DKR).

Key Reaction: Asymmetric Reductive Amination

The ketone at C4 is the primary reactive site. The

Protocol: Reductive Amination with Aniline Derivatives

-

Setup: Charge reaction vessel with this compound (1.0 eq) and Aniline derivative (1.1 eq) in DCE (Dichloroethane).

-

Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir 1h at RT.

-

Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) portion-wise.

-

Expert Note: Do not use

in methanol if the ester is to be preserved; STAB is milder and prevents ester reduction.

-

-

Workup: Quench with saturated

. Extract with DCM.

Synthetic Pathway Visualization

Figure 2: Synthetic workflow for reductive amination, highlighting the critical moisture-sensitive imine intermediate.

Disposal & Environmental Compliance

-

Waste Stream: Non-halogenated organic solvent waste.

-

Hydrolysis Risk: If the waste container contains aqueous bases (e.g., NaOH), the ester will hydrolyze, generating methanol and the carboxylate salt. Ensure waste containers are vented to prevent pressure buildup from exothermic hydrolysis.

-

Ecological Impact: Harmful to aquatic life (Category 3). Do not release into municipal drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Piperidine Derivatives. Retrieved from [Link][1]

-

Bartrum, H. E., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Stability Profile & Handling of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Executive Summary: The Stability Verdict

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate is a chemically sensitive intermediate characterized by a beta-keto ester moiety on a piperidine ring. While the N-acetyl group provides kinetic stability against amine oxidation compared to its unprotected precursors, the compound remains thermodynamically unstable toward hydrolysis and decarboxylation .

-

Room Temperature (20–25°C): Conditionally Stable. The compound can be handled at room temperature for short durations (<24 hours) during synthesis or purification, provided it is kept strictly anhydrous. Prolonged storage at RT will lead to gradual degradation.

-

Long-Term Storage: Unstable. Must be stored at -20°C (or lower) under an inert atmosphere (Argon/Nitrogen).

-

Primary Degradation Pathway: Moisture-induced ester hydrolysis followed by rapid thermal decarboxylation to 1-acetyl-4-piperidinone.

Chemical Profile & Structural Vulnerabilities[1]

To understand the stability protocol, one must first understand the molecular mechanics driving degradation. This compound is not merely a static structure; it is a dynamic system subject to tautomeric equilibrium and catalytic breakdown.

The Beta-Keto Ester Motif

The core instability arises from the 1,3-dicarbonyl system (positions 3 and 4). The C3 proton is highly acidic (

-

Keto Form: The thermodynamic ground state in non-polar solvents.

-

Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. This form is more reactive toward oxidation but less prone to direct hydrolysis.

The Decarboxylation Cascade

The most critical risk is decarboxylation . Unlike simple esters, beta-keto esters possess a built-in "self-destruct" mechanism that activates upon hydrolysis. Once the methyl ester is hydrolyzed to the free acid (beta-keto acid), the molecule can adopt a 6-membered cyclic transition state that facilitates the loss of

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathway from the stable ester to the degradation product (1-acetyl-4-piperidinone).

Figure 1: The primary degradation pathway. Note that hydrolysis is the rate-limiting step; once the acid forms, decarboxylation is rapid.

Thermodynamic & Kinetic Stability Analysis

Hydrolysis Kinetics

At neutral pH and room temperature, the hydrolysis rate is slow (

-

Acid Catalysis: Protonation of the ester carbonyl makes it susceptible to water attack.

-

Base Catalysis: Irreversible saponification yields the carboxylate, which decarboxylates upon subsequent acidification or heating.

Physical State Implications

Depending on purity and the specific polymorph, this compound often presents as a viscous, pale yellow oil or a low-melting solid .

-

Oils: Possess higher molecular mobility, allowing faster diffusion of moisture and oxygen throughout the bulk material, accelerating degradation.

-

Solids: The crystal lattice offers kinetic protection. If your sample is an oil, consider it significantly less stable than the crystalline form.

Experimental Validation Protocols

As a scientist, you should not rely on assumptions. Use the following protocols to validate the integrity of your specific batch.

Stability-Indicating HPLC Method

Standard UV detection at 254 nm is often insufficient due to the weak chromophore of the non-aromatic ring. Use this optimized method:

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse phase retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses enol ionization, sharpening peaks. |

| Mobile Phase B | Acetonitrile | Strong eluent for organic intermediates. |

| Gradient | 5% B to 95% B over 10 min | Captures polar degradants (early) and intact ester (late). |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV 210 nm | Critical: The amide and ester bonds absorb here; 254 nm will miss the compound. |

| Temperature | 25°C | Avoid heating the column to prevent on-column degradation. |

Forced Degradation (Stress Testing) Workflow

To determine the specific shelf-life of your batch, perform this rapid stress test.

Figure 2: Forced degradation workflow. Expect <50% recovery in Base/Heat conditions (Decarboxylation).

Handling & Storage Best Practices

Storage Conditions

-

Temperature: Store at -20°C . Do not store at 4°C for periods exceeding 1 month.

-

Atmosphere: Purge headspace with Argon or Nitrogen. Argon is preferred as it is heavier than air and provides a better blanket for oils.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (plastic) containers as they are permeable to moisture over time.

Handling Procedures

-

Warm-Up: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic ester, triggering immediate hydrolysis.

-

Solvent Choice: When using in reactions, avoid protic solvents (Methanol, Ethanol) if possible, or use strictly anhydrous grades. The methyl ester can undergo transesterification in alcohols.

-

Work-Up: During extraction, avoid prolonged exposure to basic aqueous layers (e.g., sat.

). Neutralize quickly and dry organic layers thoroughly with

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Piperidine Derivative Stability: PubChem Compound Summary for Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

General Handling of Hygroscopic Intermediates: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and storing sensitive esters).

Sources

Methodological & Application

Application Note: Regioselective N-Acetylation of Methyl 4-Oxopiperidine-3-Carboxylate

Abstract & Scope

This application note details the protocol for the regioselective N-acetylation of methyl 4-oxopiperidine-3-carboxylate (typically supplied as the hydrochloride salt). This intermediate is a critical scaffold in the synthesis of piperidine-based alkaloids, PARP inhibitors, and muscarinic receptor antagonists.

The primary challenge in this transformation is the presence of the

Chemical Background & Mechanistic Insight

The Substrate Challenge

The starting material, methyl 4-oxopiperidine-3-carboxylate, exists in equilibrium between its keto and enol forms.

-

N-Nucleophile: The secondary amine (piperidine ring) is the desired reaction center.

-

O-Nucleophile: The enolic oxygen (C4 position) becomes nucleophilic under strong basic conditions or in the presence of Lewis acids, potentially leading to O-acetylation.

-

C-Nucleophile: The

-carbon (C3) is acidic; however, C-acylation is kinetically slower than N-acylation.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of acetic anhydride. A base (Triethylamine) is employed to:

-

Neutralize the hydrochloride salt of the starting material (liberating the free amine).

-

Scavenge the acetic acid by-product to prevent acid-catalyzed hydrolysis of the methyl ester.

Figure 1: Mechanistic pathway for the liberation of the amine salt and subsequent N-acetylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Purity | Role |

| Methyl 4-oxopiperidine-3-carboxylate HCl | 193.63 | 1.0 | >95% | Substrate |

| Acetic Anhydride ( | 102.09 | 1.2 | 99%+ | Acetylating Agent |

| Triethylamine ( | 101.19 | 2.5 | 99% | Base |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Solvent |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | 99% | Catalyst (Optional) |

Step-by-Step Methodology

Pre-requisite: Flame-dry all glassware and cool under a stream of nitrogen.

Step 1: Solubilization and Neutralization

-

Charge a 250 mL round-bottom flask (RBF) with Methyl 4-oxopiperidine-3-carboxylate HCl (10.0 g, 51.6 mmol).

-

Add anhydrous DCM (100 mL, 10 volumes). The salt will likely remain as a suspension.

-

Cool the mixture to 0°C using an ice/water bath.

-

Add Triethylamine (13.0 g, 18.0 mL, 129 mmol, 2.5 equiv) dropwise over 10 minutes.

-

Observation: The suspension should clarify as the free base dissolves, though

salts may precipitate later. -

Critical Control: Maintain internal temperature < 5°C to suppress enolization.

-

Step 2: Acetylation

-

Add Acetic Anhydride (6.3 g, 5.8 mL, 61.9 mmol, 1.2 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

(Optional) Add DMAP (300 mg) if the reaction is sluggish, though usually unnecessary for secondary amines.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2 to 4 hours .

Step 3: Monitoring (Self-Validation)

-

TLC System: 50% Ethyl Acetate in Hexanes.

-

Stain:

or Iodine (Amides absorb poorly in UV compared to aromatics, but the -

Endpoint: Disappearance of the baseline amine spot and appearance of a less polar spot (

).

Step 4: Workup & Isolation

-

Quench the reaction by adding 1M HCl (50 mL).

-

Why: This removes excess

and any unreacted amine starting material.

-

-

Wash the organic layer with Saturated

(50 mL).-

Why: This neutralizes the acetic acid by-product and protects the methyl ester from acid hydrolysis.

-

-

Wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Step 5: Purification

-

The crude product is typically a pale yellow oil that solidifies upon standing.

-

If purity is <95%, purify via Flash Column Chromatography (Gradient: 0

40% EtOAc/Hexanes).

Analytical Data & Troubleshooting

Expected Results

-

Yield: 85 - 95%

-

Appearance: Off-white solid or viscous pale yellow oil.

-

1H NMR (CDCl3):

-

Expect Rotamers : Due to the N-Acetyl bond, signals may appear doubled or broadened (approx 60:40 ratio).

-

2.15 (s, 3H,

-

3.75 (s, 3H,

- 12.0 (s, enol -OH) — Note: If a sharp singlet appears here, the product exists partially in the enol form.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of methyl ester | Ensure anhydrous DCM is used; avoid prolonged exposure to aqueous base during workup. |

| O-Acetylation | Reaction temperature too high | Keep addition at 0°C. Reduce base equivalents to 2.1. |

| Incomplete Reaction | HCl salt not fully neutralized | Ensure Et3N is fresh. Sonicate the starting suspension before adding anhydride. |

Workflow Decision Tree

Use this logic flow to determine if this protocol requires modification based on your specific lab constraints.

Figure 2: Operational decision tree for scale-up and purification strategies.

References

-

General Piperidine Protection: Hammarström, L. G. J., et al.[3] "A Convenient Preparation of an Orthogonally Protected Amino Acid Analog of Lysine."[3] Organic Syntheses, 2005 , 81, 213.

-

Handling of 4-Oxopiperidine Salts: "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." Organic Process Research & Development, 2021 . (Describes neutralization and protection of methyl 4-oxopiperidine-3-carboxylate HCl).

-

Acetylation Mechanisms: "N-Terminus Acetylation Protocol." IonSource Monograph, 2007 .[7]

-

Compound Data: PubChem Compound Summary for Methyl 4-oxopiperidine-3-carboxylate.

Sources

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. prepchem.com [prepchem.com]

- 7. ionsource.com [ionsource.com]

Reductive amination reactions using Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Application Note: Reductive Amination of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Abstract & Scope

This technical guide details the reductive amination of This compound (Compound 1 ). This scaffold is a critical intermediate in the synthesis of biologically active pharmaceutical ingredients (APIs), including serotonin reuptake inhibitors (e.g., Paroxetine analogs) and neurokinin receptor antagonists.

The presence of the

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material contains a ketone at C4 flanked by a methyl ester at C3. This constitutes a cyclic

-

Reactivity: The C3-proton is highly acidic (

), leading to a significant equilibrium concentration of the enol form. -

Implication: Successful reductive amination requires conditions that favor the formation of the iminium ion over the stable enamine/enol tautomers prior to hydride delivery.

Stereochemical Outcomes

The reduction creates two contiguous stereocenters (C3 and C4).

-

Kinetic Product (cis-isomer): Under mild conditions (STAB, low temp), hydride attack occurs from the less hindered axial face, often yielding the cis-3,4-disubstituted piperidine (amine and ester on the same side).

-

Thermodynamic Product (trans-isomer): Under equilibrating conditions or with smaller reducing agents (e.g., NaCNBH

at pH 6), the system relaxes to the diequatorial conformation, yielding the trans-isomer.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical Iminium formation step required for successful amination.

Experimental Protocol: STAB-Mediated Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) due to its mild nature, tolerance of the ester functionality, and ability to effect reductive amination without reducing the ketone prior to imine formation.

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for rate, THF for green chemistry compliance.

Step-by-Step Methodology

-

Imine Pre-formation (Critical Step):

-

Charge the reaction vessel with Substrate (1) and DCE (0.2 M concentration).

-

Add the Amine (1.1 equiv).[1]

-

Add Acetic Acid (1.0 equiv).

-

Insight: Stir at room temperature for 30–60 minutes. This "aging" period allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced, minimizing direct reduction of the ketone to the alcohol.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, improves diastereoselectivity).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO

until pH > 8. Note: Basic pH is required to ensure the product amine is deprotonated and extractable. -

Extract with DCM or EtOAc (3x).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: DCM/MeOH (95:5) with 1% NH

OH additive to minimize streaking of the amine.

-

Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

Data Analysis & Stereochemical Validation

Distinguishing the cis (3,4-cis) and trans (3,4-trans) isomers is paramount.

NMR Diagnostics ( H NMR)

The coupling constant (

| Feature | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) |

| Configuration | Amine (Eq) / Ester (Ax) or Amine (Ax) / Ester (Eq) | Amine (Eq) / Ester (Eq) |

| Coupling ( | 2 – 5 Hz (Axial-Equatorial) | 10 – 12 Hz (Axial-Axial) |

| Prevalence (STAB) | Major Product (typically 60-80%) | Minor Product |

Note: The "Trans" isomer corresponds to the diequatorial conformation, which allows for a large trans-diaxial coupling constant (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enolization prevents imine formation. | Increase AcOH to 2.0 equiv or use Ti(OiPr) |

| Direct Reduction | Ketone reduced to alcohol before amine reacts. | Increase "aging" time (Step 1) or use molecular sieves to drive dehydration. |

| Wrong Stereoisomer | Kinetic control dominant.[2] | To favor trans: Switch to NaCNBH |

| Product Trapped | Amine forming salt with carboxylic acid byproducts. | Ensure aqueous workup is sufficiently basic (pH > 9) to liberate the free base. |

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] Link

-

Gassama, A., et al. (2015).[4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie. Link

- Klaver, W. J., et al. (1989). "Stereoselective synthesis of 3,4-disubstituted piperidines." Tetrahedron Letters. (General reference for piperidine stereocontrol).

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

Using Methyl 1-acetyl-4-oxopiperidine-3-carboxylate as a pharmaceutical intermediate

Application Note: Leveraging Methyl 1-acetyl-4-oxopiperidine-3-carboxylate in Heterocyclic Drug Synthesis

Part 1: Executive Summary & Strategic Value

This compound represents a high-value "privileged scaffold" in modern pharmaceutical synthesis. Unlike its N-Boc or N-Benzyl analogues, the N-acetyl variant offers a distinct balance of atom economy, solubility, and orthogonality. It serves as a robust precursor for 3,4-disubstituted piperidines —a structural motif ubiquitous in neurokinin receptor antagonists, antihistamines, and PARP inhibitors.

Why This Intermediate?

-

Bifunctional Reactivity: The

-keto ester moiety allows for simultaneous electrophilic attack at the ketone (C4) and the ester (C3), facilitating the rapid construction of fused heterocycles like pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines . -

Chiral Potential: The C3 position is highly acidic (

), enabling dynamic kinetic resolution (DKR) during asymmetric reduction to generate chiral amino-alcohol pharmacophores with high enantiomeric excess. -

Process Stability: The N-acetyl group is stable against the acidic conditions often required for cyclization, unlike N-Boc which may deprotect prematurely.

Part 2: Chemical Profile & Handling

| Property | Specification | Application Note |

| CAS Number | 17038-83-4 | Unique identifier for procurement. |

| Formula | MW: 199.20 g/mol . | |

| Appearance | Off-white to pale yellow solid/oil | Low melting point; may exist as a supercooled liquid. |

| Solubility | DCM, MeOH, EtOAc, DMSO | High solubility in polar organic solvents favors homogeneous catalysis. |

| Stability | Hygroscopic | Store under inert atmosphere ( |

Part 3: Mechanistic Insight

The utility of this molecule stems from its keto-enol tautomerism. In solution, it exists in equilibrium between the keto-form and the enol-form (stabilized by intramolecular hydrogen bonding with the ester carbonyl).

-

C3-Alkylation: The C3 carbon is the nucleophilic site in the enol form, allowing for alkylation with halides to create quaternary centers.

-

C4-Condensation: The C4 ketone is the primary electrophile, highly reactive toward amines and hydrazines.

Visualizing the Reactivity Landscape

Figure 1: Strategic divergence of this compound into various pharmacologically active scaffolds.

Part 4: Detailed Protocol

Protocol: Synthesis of 5-acetyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Application: Synthesis of core scaffolds for JAK inhibitors or GPCR modulators. Reaction Type: Knorr Pyrazole Synthesis (Condensation/Cyclization).

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine Hydrate (80% aq. solution, 1.2 equiv)

-

Ethanol (Absolute, 10 V)

-

Acetic Acid (Cat., 0.1 equiv)

Step-by-Step Methodology:

-

Preparation:

-

Charge a reaction vessel with This compound (10.0 g, 50.2 mmol) and Ethanol (100 mL).

-

Stir until fully dissolved at room temperature (20-25°C).

-

-

Addition:

-

Cool the solution to 0-5°C using an ice bath. Reasoning: The initial condensation is exothermic; cooling prevents side reactions and controls the rate.

-

Add Hydrazine Hydrate (3.76 g, 60.2 mmol) dropwise over 15 minutes.

-

Add catalytic Acetic Acid (0.3 mL). Reasoning: Acid catalysis activates the ketone carbonyl, facilitating the initial hydrazone formation.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (

) should disappear, and a lower

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Add Diethyl Ether (50 mL) or MTBE to induce precipitation.

-

Filter the resulting solid and wash with cold ether.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

-

Validation:

-

Expected Yield: 75–85%.

-

Identity Check:

NMR should show the disappearance of the methyl ester singlet (

-

Self-Validating Checkpoint: If the product remains oily and does not precipitate, it indicates incomplete cyclization or residual solvent. Re-dissolve in minimal ethanol and reflux for an additional 2 hours, then repeat precipitation.

Part 5: Advanced Application – Asymmetric Allylic Alkylation

For researchers targeting chiral quaternary centers (e.g., for neurokinin antagonists), this scaffold is a prime candidate for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Workflow:

-

Enolization: The

-keto ester is deprotonated (mild base like BSA or -

Catalysis: A Pd(0) catalyst with a chiral ligand (e.g., Trost ligand) generates a

-allyl complex. -

Alkylation: The enolate attacks the

-allyl complex. -

Result: Formation of a quaternary stereocenter at C3 with high enantioselectivity (

ee).

Figure 2: Workflow for generating chiral quaternary centers via Pd-catalyzed AAA.

Part 6: References

-

BLD Pharm. (n.d.). This compound (CAS 17038-83-4) Product Data. Retrieved from

-

Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketones and Aldehydes. Journal of the American Chemical Society.[1] (Contextual grounding for AAA protocol on beta-keto esters).

-

PubChem. (2025).[2][3] Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride.[2] National Library of Medicine.[2] Retrieved from [2]

-

Sarkar, S., et al. (2023).[4][5] Synthesis of Three-Dimensional Ring Fused Heterocycles. National Institutes of Health. Retrieved from

-

Nguyen, D. T., et al. (2023).[1] Unexpected hydrazine- and hydroxylamine-induced transformations of aza-14-crown-4 incorporating 4-oxopiperidine-3-carboxylate moiety. ResearchGate. Retrieved from

Sources

- 1. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

- 2. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate. This molecule, a key intermediate in pharmaceutical synthesis, presents unique purification challenges due to its dual functionality: a basic piperidine ring and a potentially sensitive β-keto ester system. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Understanding potential impurities is the first step to designing an effective purification strategy.[1] Typically, reaction mixtures contain:

-

Unreacted Starting Materials: Depending on the synthetic route, these may include precursors to the piperidine ring or the acetyl/carboxylate groups.

-

Reaction Byproducts: Side reactions can lead to a variety of impurities. For instance, in syntheses involving piperidine derivatives, byproducts from side reactions can sometimes have polarities similar to the desired product, complicating separation.[1]

-

Reagent-Related Impurities: Residual coupling agents, acids, or bases used in the synthesis can contaminate the crude product.

-

Oxidation Products: Piperidine derivatives can be susceptible to air oxidation, often resulting in a yellow or brown discoloration.[1][2]

Q2: My isolated product is a yellow to brown oil/solid. What causes this discoloration and how can I remove it?

A: A yellow or brown tint is almost always indicative of minor oxidation products.[2] While these may be present in small quantities, they can be problematic for downstream applications that require high-purity material. Standard purification techniques, particularly column chromatography, are highly effective at removing these colored impurities. To prevent re-oxidation, it is best practice to store the final, purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]

Q3: Is this compound stable on silica gel during column chromatography?

A: This is a critical consideration. The molecule has two potential points of instability on standard silica gel:

-

The Piperidine Nitrogen: As a basic amine, the piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface. This often leads to significant peak tailing, which reduces resolution and can result in lower yields of pure fractions.[3]

-

The β-Keto Ester Moiety: β-keto esters can be sensitive to strongly acidic conditions, which can catalyze decomposition or side reactions. While silica gel is only weakly acidic, prolonged exposure can be detrimental.

To mitigate these issues, we recommend using flash chromatography to minimize the time the compound spends on the column and, if tailing is observed, adding a basic modifier to the eluent.[3]

Q4: What are the recommended analytical techniques for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

-

Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and for developing a solvent system for column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. Integration of the proton NMR signals can provide a quantitative measure of purity against a known standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the desired product.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying this compound.[4][5] However, users frequently encounter the following issues.

| Problem | Primary Cause & Explanation | Solutions & Scientific Rationale |

| Significant Peak Tailing | The basic nitrogen atom of the piperidine ring is interacting with acidic silanol groups on the silica surface via hydrogen bonding and acid-base interactions.[3] This slows the compound's elution in a non-uniform way, causing the spot/peak to streak. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (Et₃N) or pyridine into your eluent system. The modifier competitively binds to the acidic sites on the silica, preventing the product from interacting strongly and allowing for symmetric peak shapes. 2. Use Deactivated Silica: Purchase pre-treated, end-capped silica gel or prepare it by washing standard silica with a solution of your eluent containing the basic modifier. |

| Product Degradation on the Column | The β-keto ester functional group can be labile on the acidic surface of silica gel, especially with extended exposure.[3] This can lead to hydrolysis or other decomposition pathways. | 1. Minimize Residence Time: Use flash chromatography with positive air pressure rather than gravity chromatography. A faster flow rate reduces the contact time between the compound and the stationary phase.[3] 2. Switch Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like neutral or basic alumina. Note that you will need to re-optimize your eluent system for alumina. |

| Poor Separation from Impurities | This can be due to two main factors: an unoptimized solvent system or column overloading.[3] If the eluent is too polar, both the product and impurities will elute quickly with little separation. If the column is overloaded, its separation capacity is exceeded. | 1. Optimize Eluent via TLC: Test various solvent mixtures (e.g., ethyl acetate/hexane) to find a system that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities.[5] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values. 3. Adhere to Loading Ratios: Use a silica-to-crude-material weight ratio of at least 30:1, and preferably 50:1, for difficult separations.[3] |

Detailed Purification Protocols

Workflow for Purification Method Selection

The choice between chromatography and recrystallization depends primarily on the physical state and purity of your crude material.

Caption: Decision workflow for purification.

Protocol 1: Flash Column Chromatography

This protocol is optimized for purifying β-keto esters and amine-containing compounds.[4][5][6]

-

Eluent Selection:

-

Using TLC, identify a solvent system, typically ethyl acetate (EtOAc) in hexanes, that provides an Rf value of ~0.3 for the target compound.

-

If peak tailing is observed on the TLC plate, add 0.5% triethylamine (Et₃N) to the solvent mixture and re-run.

-

-

Column Packing:

-

Select a column size appropriate for your sample amount (aim for a 50:1 silica-to-crude ratio by weight).

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, undisturbed top surface.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., acetone, DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

-

Carefully add the sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the sample through the column, starting with a non-polar solvent mixture and gradually increasing the polarity if a gradient is required.

-

Collect the eluate in a series of fractions (e.g., in test tubes or vials).

-

-

Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

-

Protocol 2: Recrystallization

This method is highly effective if the crude product is a solid and a suitable solvent can be identified.[1][3]

-

Solvent Screening:

-

Place a small amount (~10-20 mg) of the crude material into several test tubes.

-

Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.

-

A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating. An anti-solvent (in which the product is insoluble) may be needed in combination with a solvent.

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the selected hot solvent and stir or swirl until the solid is fully dissolved. Add more hot solvent dropwise only if necessary.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities (like dust or catalyst residues) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

-

-

Crystallization:

-

Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

-

Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum to remove all residual solvent.

-

References

-

Mondal, P., & Jana, G. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports. Available at: [Link]

-

Parra-Falka, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

- Barros, M. T., & Pinho e Melo, T. M. (2003). Synthesis of B-keto esters. U.S. Patent No. US6642035B2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

Removing unreacted acetic anhydride from piperidine ester products

A Guide to the Effective Removal of Unreacted Acetic Anhydride and Acetic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the purification of piperidine ester products following acetylation with acetic anhydride. As Senior Application Scientists, we understand that robust purification is critical for obtaining high-purity compounds, ensuring reliable downstream data and applications. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the workup and purification of piperidine ester products.

Q1: What are the primary impurities I need to remove after my acetylation reaction?

The two main process-related impurities you will encounter are:

-

Unreacted Acetic Anhydride: As acetic anhydride is often used in excess to drive the reaction to completion, residual amounts will remain.[1]

-

Acetic Acid: This is a byproduct of the primary acetylation reaction (one mole of acetic acid is produced for every mole of ester formed).[2] It is also the exclusive product of quenching the excess acetic anhydride with water.[2][3][4]

Other potential impurities can include catalysts (like DMAP or pyridine) and any side-products specific to your substrate.[5]

Q2: What is the most direct first step to handle excess acetic anhydride after the reaction is complete?

The standard and most direct first step is quenching , which involves converting the highly reactive unreacted acetic anhydride into a more easily removable substance. The most common method is hydrolysis.

By carefully adding water to the reaction mixture, the acetic anhydride is hydrolyzed to form two equivalents of water-soluble acetic acid.[2][6] This process is typically exothermic and should be performed cautiously, especially on a large scale.

(CH₃CO)₂O + H₂O → 2 CH₃COOH

Alternatively, adding an alcohol like methanol or ethanol will quench the anhydride to form methyl or ethyl acetate, respectively, along with acetic acid. This can be advantageous if your product is sensitive to aqueous conditions, as these esters are often volatile and can be removed under reduced pressure.

Q3: An aqueous workup is mentioned frequently. How does it work and why is a basic wash necessary?

An aqueous workup is a multi-step liquid-liquid extraction process designed to remove water-soluble impurities. After quenching the acetic anhydride to acetic acid and dissolving the reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), the process involves washing the organic layer with aqueous solutions.

A simple water wash is often insufficient to remove all the acetic acid.[7] Therefore, a wash with a mild aqueous base is crucial. The base deprotonates the acidic acetic acid, forming a water-soluble carboxylate salt (e.g., sodium acetate) that partitions into the aqueous layer, leaving the neutral ester product in the organic layer.

CH₃COOH (Organic) + NaHCO₃ (Aqueous) → CH₃COONa (Aqueous) + H₂O + CO₂

Q4: Which base should I use for the aqueous wash? Sodium Bicarbonate, Sodium Carbonate, or Sodium Hydroxide?

The choice of base is critical to avoid potential hydrolysis of your desired ester product.

| Base | Formula | Approx. pH (Sat. Sol.) | Pros | Cons |

| Sodium Bicarbonate | NaHCO₃ | ~8.3 | Mild; low risk of ester hydrolysis.[7] | May require multiple washes for complete removal of acid. CO₂ evolution can cause pressure buildup. |

| Sodium Carbonate | Na₂CO₃ | ~11.6 | More effective at neutralizing acid than bicarbonate. | Higher pH increases the risk of hydrolyzing the target ester. |

| Sodium Hydroxide | NaOH | ~14 | Very effective at neutralizing acid. | High risk of saponifying (hydrolyzing) the ester product, leading to significant yield loss. Generally not recommended for this purpose. |

Recommendation: For most applications, a saturated aqueous solution of sodium bicarbonate is the safest and most effective choice.[7]

Q5: Can I remove acetic anhydride and acetic acid without an aqueous workup if my product is water-sensitive?

Yes, non-aqueous methods are available. If your piperidine ester product is a high-boiling liquid or a solid (i.e., not volatile), you can remove the more volatile acetic anhydride (BP: 139.8 °C) and acetic acid (BP: 118 °C) via:

-

High-Vacuum Evaporation: Using a rotary evaporator followed by a high-vacuum pump can effectively remove both impurities.[7]

-

Co-evaporation: To aid removal, you can add a higher-boiling solvent like toluene and evaporate the mixture. This process, repeated several times, helps to azeotropically remove the last traces of acetic acid.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: A persistent smell of acetic acid remains in my product even after a basic wash.

-

Probable Cause 1: Incomplete Neutralization. The amount of base used was insufficient to neutralize all the acetic acid generated during the reaction and quench.

-

Solution 1: Perform additional washes with saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer after each wash; it should be basic (pH > 7). Follow with a brine (saturated NaCl solution) wash to break any emulsions and remove excess water from the organic layer.

-

Probable Cause 2: Inefficient Extraction. The partitioning of sodium acetate into the aqueous layer was not efficient due to poor mixing or the choice of organic solvent.

-

Solution 2: Ensure vigorous mixing during the extraction process to maximize the surface area between the organic and aqueous phases. Solvents like ethyl acetate are excellent for extracting acetic acid from aqueous solutions and are a good choice for the workup.[9][10]

Problem 2: My product yield is very low after the aqueous workup.

-

Probable Cause 1: Ester Hydrolysis. The basic wash was too harsh (e.g., using NaOH or prolonged exposure to Na₂CO₃), causing saponification of your ester back to the starting alcohol/phenol and acetic acid.

-

Solution 1: In future runs, use a milder base like sodium bicarbonate and minimize the contact time during the wash.[7] Work quickly and at cooler temperatures if your ester is known to be labile.

-

Probable Cause 2: Product is Partially Water-Soluble. If your piperidine ester has polar functional groups, it may have some solubility in the aqueous wash layers, leading to loss.

-

Solution 2: Before discarding the aqueous layers, perform a "back-extraction." Extract the combined aqueous layers one or two times with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine these back-extracts with your main organic layer before drying and concentrating.

Problem 3: My product streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.

-

Probable Cause: Interaction with Acidic Silica. The basic nitrogen of the piperidine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the characteristic streaking (tailing) and poor separation.

-

Solution: Add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1% triethylamine (NEt₃) to the solvent system (e.g., hexane/ethyl acetate) will neutralize the active sites on the silica gel, leading to sharp, well-defined spots and clean separation.[5][11]

Problem 4: My product appears to be decomposing on the silica gel column.

-

Probable Cause: Hydrolysis on Acidic Silica. As mentioned above, silica gel is acidic. If there are trace amounts of water in your solvents or on the silica, the acidic environment can catalyze the hydrolysis of your ester during the long residence time on the column.[11]

-

Solution 1: In addition to adding triethylamine to the eluent (which also helps here), ensure you are using dry solvents and properly dried silica gel.

-

Solution 2: If the product is extremely sensitive, consider switching to a less acidic stationary phase, such as neutral alumina, or using an alternative purification method like recrystallization if the product is a solid.[5]

Visualized Workflow and Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting the appropriate purification strategy based on the properties of your piperidine ester product.

Caption: Decision workflow for purification strategy.

Experimental Protocol 1: Standard Aqueous Workup

This protocol describes the standard procedure for quenching and extracting impurities after an acetylation reaction.

-

Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C using an ice-water bath. This mitigates the exotherm from the quench.

-

Quench Excess Acetic Anhydride: Slowly and carefully add deionized water dropwise to the stirred reaction mixture. Continue stirring for 15-30 minutes to ensure all anhydride is hydrolyzed.[6]

-

Dilute: Transfer the mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and add more deionized water to fully dissolve any salts.

-

First Wash (Neutral): Wash the organic layer with deionized water. Allow the layers to separate and discard the aqueous layer.

-

Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Caution: Swirl the separatory funnel gently at first and vent frequently to release the pressure from CO₂ gas evolution.

-

Continue washing until no more gas evolves. Perform 1-2 additional washes to ensure complete removal of acetic acid.[7]

-

-

Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.

-

Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying a neutral or basic compound that is streaking on silica gel.

-

Select Eluent System: Determine a suitable solvent system using TLC. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Prepare Modified Eluent: To the chosen eluent, add triethylamine (NEt₃) to a final concentration of 0.5-1% by volume. For example, for 1 L of eluent, add 5-10 mL of NEt₃.[5][11]

-

Pack the Column: Pack a silica gel column using the prepared modified eluent. Do not let the column run dry.

-

Load the Sample: Dissolve your crude product in a minimum amount of the organic solvent (or the eluent itself). Adsorbing the crude product onto a small amount of silica gel (dry loading) is often preferable to loading it as a concentrated liquid solution (wet loading) as it can lead to better separation.

-

Elute and Collect: Run the column with the modified eluent, collecting fractions.

-

Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified piperidine ester.

References

- Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water.

-

ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

-

Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]

- Butler, A. R., & Gold, V. (1961). The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution. Journal of the Chemical Society, 4362.

-

Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 6.1.4: Synthesis of Aspirin. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

-

Chem-Matics. (2021). Hydrolysis of Acetic anhydride|| Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent extraction of acetic acid from aqueous solutions: A review. Retrieved from [Link]

-

ResearchGate. (2019). Remove acetic anhydride excess? Retrieved from [Link]

-

ResearchGate. (2017). Separation of Acetic acid from aqueous solution using various organic solvents. Retrieved from [Link]

-

Journal of Science and Technology. (2014). Separation of Acetic Acid from Aqueous Solution using Various Organic Solvents. Retrieved from [Link]

-

Quora. (2020). Why is acetic anhydride used in excess in aspirin synthesis? Retrieved from [Link]

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 3. Propose a mechanism for the reaction of acetic anhydride with wat... | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to offer a comparative analysis that illuminates the subtle yet significant effects of the N-acetyl group on the piperidine ring's proton environments. We will contrast the target molecule with its N-methyl analog, Methyl 1-methyl-4-oxopiperidine-3-carboxylate, to provide a clearer understanding of structure-spectrum correlations.

The Structural Context: Why NMR Matters for Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its conformational flexibility and the stereochemical relationships of its substituents are critical for biological activity. 1H NMR spectroscopy is an indispensable tool for elucidating these features. For a molecule like this compound, 1H NMR allows us to confirm the successful N-acetylation, probe the electronic environment of the ring protons, and understand the molecule's conformational behavior in solution.

The presence of the N-acetyl group introduces an amide functionality, which significantly influences the molecule's electronics and conformation compared to a simple secondary or tertiary amine precursor. The amide bond's restricted rotation can lead to the existence of rotamers, often observable as peak broadening or duplication in the NMR spectrum at room temperature. This guide will dissect these characteristic features.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure reproducible and high-quality data, a standardized protocol is paramount. The following methodology represents a robust approach for acquiring the 1H NMR spectrum.

Step-by-Step NMR Data Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is often a good starting point for many organic molecules.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[1][2]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.

-

-

Data Acquisition:

-

Acquire a standard 1H pulse-acquire spectrum.

-

Typical parameters include: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Spectral Interpretation: this compound

The structure of this compound presents several distinct proton environments. Due to the restricted rotation around the N-acetyl bond, the molecule exists as a mixture of two rotamers, leading to a more complex spectrum than might be initially expected. The signals for protons close to the amide group (especially H2 and H6) are often broadened or appear as multiple sets of peaks.

Caption: Comparison of N-Acetyl vs. N-Methyl substituent effects on the piperidine ring.

Key Spectral Differences:

| Spectral Feature | This compound | Methyl 1-methyl-4-oxopiperidine-3-carboxylate | Scientific Rationale |

| H2 / H6 Protons | Broad, complex signals in a downfield region (~2.6 - 4.5 ppm). | Sharper signals in a more upfield region (~2.2 - 2.8 ppm). | The electron-withdrawing nature of the acetyl group's carbonyl deshields the adjacent H2 and H6 protons, shifting them downfield. Restricted amide bond rotation creates distinct magnetic environments (rotamers), leading to signal broadening or duplication. The N-methyl group is electron-donating and allows free rotation, resulting in sharper, more upfield signals. |

| N-Substituent Signal | A sharp singlet for the acetyl methyl group appears around 2.15 ppm . | A sharp singlet for the N-methyl group appears further downfield, around 2.3 ppm . | The acetyl methyl protons are further from the direct influence of the nitrogen atom compared to the N-methyl protons. |

| Overall Complexity | Higher complexity due to rotamers. Temperature-dependent NMR studies could confirm this by showing coalescence of the broad signals at higher temperatures. | Lower complexity, with sharper, more defined peaks for the ring protons. | The free rotation around the N-CH3 bond simplifies the spectrum by averaging the environments of the ring protons. |

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. The chemical shifts and multiplicities of the ring protons confirm the core piperidone structure, while the distinct singlets for the methyl ester and N-acetyl groups verify the functionalization.

Crucially, the comparison with its N-methyl analog highlights the profound impact of the N-acetyl substituent. The downfield shift and signal complexity of the H2 and H6 protons are hallmark indicators of the amide bond's electronic and conformational influence. This interpretive guide provides researchers with the framework to not only identify their target compound but also to gain a deeper appreciation for the structure-spectrum relationships that are fundamental to modern chemical and pharmaceutical development.

References

-

The Royal Society of Chemistry. General considerations for NMR spectroscopy. Available at: [Link] [Accessed Feb 13, 2026].

-

ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Available at: [Link] [Accessed Feb 13, 2026].

-

University of Colorado Boulder, Department of Chemistry. Table of characteristic proton NMR chemical shifts. Available at: [Link] [Accessed Feb 13, 2026].

-

ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link] [Accessed Feb 13, 2026].

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link] [Accessed Feb 13, 2026].

-

Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link] [Accessed Feb 13, 2026].

-

PubChem. Methyl 4-oxopiperidine-3-carboxylate. Available at: [Link] [Accessed Feb 13, 2026].

-

LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Available at: [Link] [Accessed Feb 13, 2026].

-

PubChem. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride. Available at: [Link] [Accessed Feb 13, 2026].

Sources

Comparative Guide: Elucidating Keto-Enol Tautomerism in Piperidine Esters via Advanced NMR Techniques

Executive Summary & Scientific Context

In drug discovery, piperidine derivatives—specifically

Unlike simple ketones, these heterocyclic

This guide objectively compares Nuclear Magnetic Resonance (NMR) against alternative spectroscopic methods, establishing it as the gold standard for quantifying this equilibrium. We provide a self-validating protocol for differentiating these isomers using solvent-dependent and variable-temperature (VT) NMR.

The Tautomeric Equilibrium

The driving force for the enol form in non-polar solvents is the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding (the "chelate effect").

Figure 1: The dynamic equilibrium between the keto and enol forms of piperidine

Comparative Analysis: NMR vs. IR vs. UV-Vis

While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide rapid qualitative data, they lack the structural resolution required for quantitative tautomer analysis.

Table 1: Performance Matrix of Analytical Techniques

| Feature | NMR ( | FT-IR | UV-Vis |

| Quantification | High (Integration of distinct signals) | Low (Overlapping bands, extinction coefficient variation) | Medium (Requires pure standards for calibration) |

| Structural Insight | High (Site-specific connectivity, J-coupling) | Medium (Functional group ID only) | Low (Conjugation system only) |

| Solvent Flexibility | High (Deuterated solvents mimic reaction conditions) | Medium (Solvent bands interfere) | High (But cutoff limits apply) |

| Dynamic Range | High (Slow exchange allows simultaneous observation) | N/A (Snapshot) | N/A (Snapshot) |

| Sample Recovery | Yes (Non-destructive) | Yes (if ATR used) | Yes |

Why NMR Wins:

In

Mechanistic Insights & NMR Methodology

To accurately identify the tautomers, one must look for specific "fingerprint" signals. The equilibrium is governed by Meyer’s Rule : the enol form is generally favored in non-polar, aprotic solvents (e.g.,

Key H NMR Indicators (at 400+ MHz)

| Moiety | Keto Form ( | Enol Form ( | Mechanistic Cause |

| Enolic -OH | N/A | 12.0 – 13.0 (s) | Deshielded by strong intramolecular H-bond. |

| Vinyl Proton | N/A | ~1.9 - 2.1 (or distinct) | Loss of |

| 3.3 – 3.6 (t/m) | N/A | Acidic proton between two carbonyls. | |

| Ester | 4.1 – 4.2 (q) | 4.2 – 4.3 (q) | Slight downfield shift due to conjugation. |

| Piperidine Ring | Distinct multiplets | Broadened/Shifted | Ring flattening in enol form (half-chair). |

Key C NMR Indicators

-

Keto Carbonyls: Two distinct signals >170 ppm (Ketone ~205 ppm, Ester ~170 ppm).

-

Enol Carbons: Vinyl carbon signals appear upfield relative to the ketone carbonyl (~170-175 ppm for C-OH and ~90-100 ppm for the

-carbon).

Experimental Protocol: Self-Validating Workflow

This protocol uses a "Solvent Switch" validation method. If the ratios change as predicted by Meyer's Rule, the assignment is confirmed.

Materials

-

Analyte: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (or analog).[3]

-

Solvent A: Chloroform-

( -

Solvent B: Dimethyl sulfoxide-

(DMSO- -

Internal Standard (Optional): TMS or TCNB for quantitative integration.

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~10-15 mg of the ester in 0.6 mL of Solvent A. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).

-

Acquisition (Solvent A):

-

Run standard

H NMR (16 scans, -

Crucial: Set spectral window to -2 to 16 ppm to catch the downfield Enol-OH.

-

-

Integration & Calculation:

-

Integrate the Enol-OH (1H) vs. the Keto

-proton (1H). -

Calculate

.

-

-

Solvent Switch Validation:

-

Repeat steps 1-3 using Solvent B (DMSO-

). -

Expected Result: The Enol signal should significantly decrease or disappear.

-

-

Variable Temperature (VT) Analysis (Optional but Recommended):

-

In

, heat the sample from 25°C to 50°C in 5°C increments. -

Observe the coalescence or shift in equilibrium. Entropy usually disfavors the ordered H-bonded enol form at higher temperatures.

-

Experimental Workflow Diagram

Figure 2: The self-validating NMR workflow for confirming tautomeric identity.

Case Study Data: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Based on literature values for N-substituted piperidine

Table 2: Chemical Shift Assignment ( )

| Signal Assignment | Chemical Shift ( | Multiplicity | Integral (Normalized) | Tautomer |

| Enol -OH | 12.15 | Singlet (sharp) | 0.65 | Enol |

| Aromatic (Benzyl) | 7.25 - 7.35 | Multiplet | 5.00 | Both |

| Vinyl C=C-H | Not present | Substituted | - | - |

| Ester -OCH2- | 4.28 | Quartet | 1.30 (2H * 0.65) | Enol |

| Ester -OCH2- | 4.15 | Quartet | 0.70 (2H * 0.35) | Keto |

| Benzyl -CH2- | 3.60 | Singlet | 2.00 | Both |

| 3.45 | Triplet/Multiplet | 0.35 | Keto | |

| Ester -CH3 | 1.30 | Triplet | 3.00 | Both |

Interpretation:

In this scenario, the integral of the Enol-OH (0.65) vs. the Keto

Note on Piperidine Conformation: The presence of the benzyl group on the nitrogen can introduce steric strain. If the N-substituent forces the ring into a twist-boat conformation, the stability of the enol chelate may be compromised compared to carbocyclic analogs.